Carbamic azide, (2-phenylethyl)-
Description
Carbamic azide, (2-phenylethyl)-, is an organic compound with the molecular formula C₉H₁₀N₄O₂. Structurally, it consists of a carbamate group (R-O-C(O)-N₃) where the R substituent is a 2-phenylethyl moiety (C₆H₅-CH₂-CH₂-). The azide (-N₃) functional group confers high reactivity, making it useful in synthetic chemistry for cycloaddition reactions (e.g., Huisgen click chemistry) and as a precursor to amines or tetrazoles.
Properties
CAS No. |
54614-92-5 |
|---|---|
Molecular Formula |
C9H10N4O |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
1-diazo-3-(2-phenylethyl)urea |
InChI |
InChI=1S/C9H10N4O/c10-13-12-9(14)11-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14) |
InChI Key |
GNGXBCBDOAFKHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamic azide, (2-phenylethyl)-, can be synthesized through several methods. One common approach involves the reaction of 2-phenylethylamine with phosgene to form the corresponding carbamoyl chloride, which is then treated with sodium azide to yield the desired carbamic azide . Another method involves the Curtius rearrangement, where an acyl azide is thermally decomposed to form an isocyanate, which can then react with an alcohol to produce the carbamate .
Industrial Production Methods
Industrial production of carbamic azides often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Carbamic azide, (2-phenylethyl)-, undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Rearrangement Reactions: The compound can undergo the Curtius rearrangement to form isocyanates, which can further react to form carbamates or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen gas.
Rearrangement: Thermal decomposition of acyl azides.
Major Products Formed
Substitution: Alkyl azides
Reduction: Primary amines
Rearrangement: Isocyanates, which can further form carbamates or amines
Scientific Research Applications
Carbamic azide, (2-phenylethyl)-, has several applications in scientific research:
Mechanism of Action
The mechanism of action of carbamic azide, (2-phenylethyl)-, involves its ability to undergo various chemical transformations. The azide group can act as a nucleophile, participating in substitution reactions, or as a precursor to isocyanates through rearrangement reactions . These isocyanates can then react with nucleophiles to form carbamates or amines, which are key intermediates in many biological and chemical processes .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares Carbamic azide, (2-phenylethyl)- with structurally related compounds:
Key Observations :
- Reactivity: Carbamic azide, (2-phenylethyl)-, is significantly more reactive than esters (e.g., 2-phenylethyl acetate) or carbamate pesticides (e.g., benomyl) due to the azide group. This reactivity is advantageous in synthesis but necessitates careful handling.
- Stability : Unlike 2-(2-phenylethyl)chromones in agarwood, which exhibit stability under GC-MS analysis due to their chromone backbone , carbamic azides are prone to decomposition via cleavage of the carbamate-azide bond.
- Volatility: While 2-phenylethyl acetate is volatile and contributes to sensory profiles in wines , carbamic azides are non-volatile and typically handled in solution.
Fragmentation and Decomposition Pathways
- Carbamic Azides : The azide group (-N₃) undergoes thermal decomposition to release nitrogen gas (N₂) and form reactive intermediates (e.g., nitrenes). This contrasts with 2-(2-phenylethyl)chromones, which fragment via cleavage of the CH₂-CH₂ bond between the chromone and phenyl groups, producing characteristic ions at m/z 91 (benzyl) and m/z 160 (chromone) .
- Carbamate Pesticides: Benomyl and related compounds degrade via hydrolysis of the carbamate group, yielding less toxic metabolites .
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